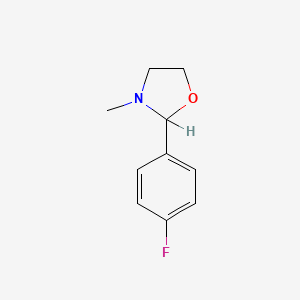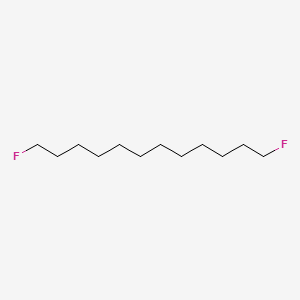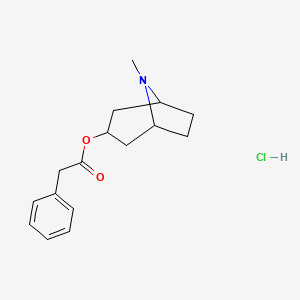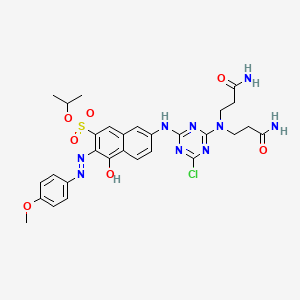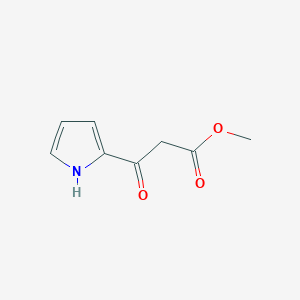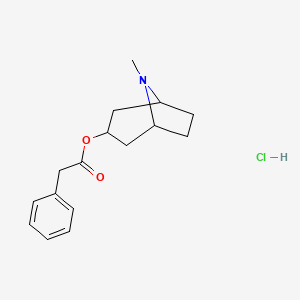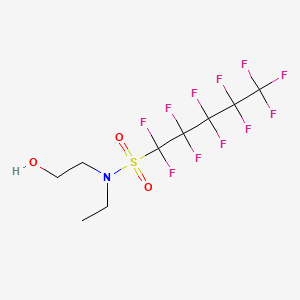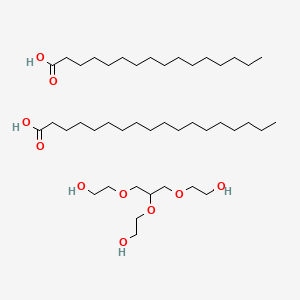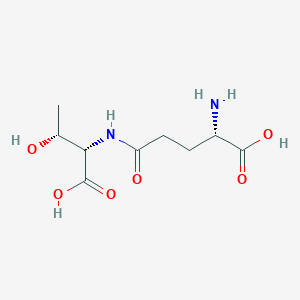
gamma-Glutamylthreonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Glutamylthreonine: is a dipeptide composed of gamma-glutamate and threonine. It is a proteolytic breakdown product of larger proteins and belongs to the family of N-acyl-alpha amino acids and derivatives . This compound is involved in various biological processes and has significant roles in cellular metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gamma-Glutamylthreonine can be synthesized through the enzymatic action of gamma-glutamyltranspeptidase, which catalyzes the transfer of the gamma-glutamyl group from glutathione to threonine . The reaction conditions typically involve the presence of gamma-glutamyl donors such as glutathione and acceptor substrates like threonine.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Gamma-Glutamylthreonine undergoes various chemical reactions, including hydrolysis and transpeptidation. These reactions are catalyzed by gamma-glutamyltranspeptidase, which facilitates the transfer of the gamma-glutamyl group to different acceptor molecules .
Common Reagents and Conditions: The common reagents used in these reactions include gamma-glutamyl donors like glutathione and acceptor substrates such as amino acids and peptides. The reactions typically occur under physiological conditions with the presence of gamma-glutamyltranspeptidase .
Major Products: The major products formed from these reactions include gamma-glutamyl amino acids and peptides, which play crucial roles in cellular metabolism and antioxidant defense .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Gamma-Glutamylthreonine exerts its effects through the enzymatic action of gamma-glutamyltranspeptidase. This enzyme catalyzes the transfer of the gamma-glutamyl group from glutathione to threonine, leading to the formation of this compound . The molecular targets and pathways involved include the metabolism of glutathione and the regulation of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
- Gamma-Glutamylglutamate
- Gamma-Glutamyltryptophan
- Gamma-Glutamylphenylalanine
Comparison: Gamma-Glutamylthreonine is unique due to its specific composition of gamma-glutamate and threonine. While other gamma-glutamyl compounds share similar structural features, this compound has distinct roles in cellular metabolism and antioxidant defense .
Eigenschaften
CAS-Nummer |
5652-48-2 |
|---|---|
Molekularformel |
C9H16N2O6 |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H16N2O6/c1-4(12)7(9(16)17)11-6(13)3-2-5(10)8(14)15/h4-5,7,12H,2-3,10H2,1H3,(H,11,13)(H,14,15)(H,16,17)/t4-,5+,7+/m1/s1 |
InChI-Schlüssel |
GWNXFCYUJXASDX-ZDLURKLDSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)CCC(C(=O)O)N)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


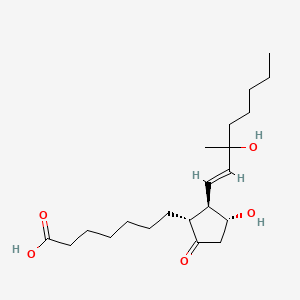
![3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester](/img/structure/B13420242.png)
![1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone](/img/structure/B13420251.png)
